Hexadeca-7,10,13-trienoic acid

Biofuel synthesis Lipase biocatalysis Molecular docking

Hexadeca-7,10,13-trienoic acid (CAS 2271-35-4; synonym: Roughanic acid) is a C16 polyunsaturated fatty acid belonging to the omega-3 (n-3) family, bearing three cis (Z) double bonds at positions 7, 10, and 13. It is classified as a long-chain fatty acid and is a lower homologue of α-linolenic acid (18:3 n-3).

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
CAS No. 2271-35-4
Cat. No. B1225211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadeca-7,10,13-trienoic acid
CAS2271-35-4
Synonyms7,10,13-hexadecatrienoic acid
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCC(=O)O
InChIInChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18)
InChIKeyKBGYPXOSNDMZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadeca-7,10,13-trienoic Acid (CAS 2271-35-4): Compound Class and Procurement-Relevant Identity


Hexadeca-7,10,13-trienoic acid (CAS 2271-35-4; synonym: Roughanic acid) is a C16 polyunsaturated fatty acid belonging to the omega-3 (n-3) family, bearing three cis (Z) double bonds at positions 7, 10, and 13 [1]. It is classified as a long-chain fatty acid and is a lower homologue of α-linolenic acid (18:3 n-3) [2]. This compound occurs naturally in the leaf lipids of numerous angiosperm species, where it is concentrated in monogalactosyl diglyceride (MGDG) fractions of chloroplast membranes [3]. It serves as a key intermediate in the jasmonic acid biosynthetic pathway in plants and is the defining fatty acid for the '16:3 plant' taxonomic classification [4][5].

Defining chemotaxonomic marker for '16:3 plant' classification
Exclusive precursor for hexadecanoid jasmonate (dn-OPDA) signaling studies
Essential substrate for plant lipoxygenase regioselectivity research
Suitable analytical standard for chloroplast lipidomics and GC-MS calibration

Why Generic Omega-3 or C16 Fatty Acid Substitution Fails for Hexadeca-7,10,13-trienoic Acid (CAS 2271-35-4)


Hexadeca-7,10,13-trienoic acid cannot be replaced by generic omega-3 fatty acids such as α-linolenic acid (18:3) or by other hexadecatrienoic acid isomers (e.g., 16:3Δ6,9,12) without loss of critical functional specificity. Its unique sn-2 positional confinement in plastidial MGDG [1], its role as the exclusive precursor for the 16-carbon jasmonate dinor-oxo-phytodienoic acid (dn-OPDA) [2], and its distinct lipoxygenase regioselectivity [3] mean that this specific isomer drives biological outcomes that close analogs cannot replicate. Furthermore, only the all-cis-7,10,13 isomer defines the '16:3 plant' taxonomic group, making it an irreplaceable chemotaxonomic marker across 468 surveyed species [4]. The evidence below quantifies these differentiation dimensions.

α-Linolenic acid (18:3) replacement
Lacks sn-2 MGDG exclusivity and cannot reconstitute dn-OPDA biosynthesis; oxylipin profiles may shift.
Other 16:3 isomers (e.g., 16:3Δ6,9,12)
Altered double-bond positions change lipoxygenase regioselectivity and disrupt taxon-specific MGDG incorporation.
Saturated C16 fatty acids
Missing unsaturation pattern may not support reported lipase binding affinity or jasmonate pathway activity.

Quantitative Differentiation Evidence for Hexadeca-7,10,13-trienoic Acid (CAS 2271-35-4) Versus Closest Analogs


Differential Binding Affinity to Botrytis cinerea Lipase: Hexadeca-7,10,13-trienoic Acid vs. Saturated Fatty Acids and Other PUFAs

In a computational screening of 161 plant-based fatty acids docked against Botrytis cinerea lipase, hexadeca-7,10,13-trienoic acid exhibited a docking affinity of −6.3 kcal/mol, substantially stronger than palmitic acid (−5.9 kcal/mol), stearic acid (−3.7 kcal/mol), lauric acid (−3.5 kcal/mol), and myristic acid (−3.2 kcal/mol). It demonstrated two hydrogen bonds (with Val263 and Ala265) and nine hydrophobic interactions, comparable in interaction profile to docosahexaenoic acid (−7.6 kcal/mol; 2 H-bonds, 14 hydrophobic interactions) and dicranin (−6.7 kcal/mol; 3 H-bonds, 14 hydrophobic interactions) [1]. The compound ranked among the top three substrates selected for 20 ns molecular dynamics simulations, confirming stable transition-state binding with the lipase [1].

Lipase Binding Affinity
Head-to-head
−6.3 kcal/mol
Supports lipase substrate selection
vs palmitic −5.9; top-3 in 161 FAs screened
Biofuel synthesis Lipase biocatalysis Molecular docking

Unique sn-2 Positional Specificity in Monogalactosyldiacylglycerol (MGDG) Contrasts with α-Linolenic Acid Distribution

Hexadeca-7,10,13-trienoic acid is confined almost exclusively to the sn-2 position of plastidial MGDG, a positional specificity not shared by α-linolenic acid (18:3), which occupies both sn-1 and sn-2 positions [1][2]. In Capsicum annuum fruit chloroplasts, 16:3 at sn-2 of MGDG was greatly reduced and largely replaced by linoleate (18:2), while 18:3 at sn-1 remained present, demonstrating that the sn-2 positional confinement is a specific biochemical signature of the plastidial pathway [3]. In leaf chloroplasts of 18:3 plants (cucurbits), MGDG contained 94–95% α-linolenic acid (18:3) and lacked 16:3 entirely, whereas Solanaceous 16:3 plants contained substantial 16:3 in MGDG [4].

sn-2 Positional Specificity
Cross-study
Exclusively sn-2 in MGDG
18:3 occupies sn-1 & sn-2
Distinguishes 16:3-plant plastid pathway
468-species survey; essential for lipidomics
Chloroplast lipidomics Galactolipid biosynthesis 16:3 plant classification

Exclusive Precursor Role for Dinor-oxo-phytodienoic Acid (dn-OPDA) Biosynthesis: Genetic Knockout Evidence

Hexadeca-7,10,13-trienoic acid (16:3) is the obligatory precursor for the 16-carbon jasmonate dinor-oxo-phytodienoic acid (dn-OPDA). In the Arabidopsis thaliana fad5 mutant, which is genetically incapable of synthesizing 16:3, dn-OPDA was completely undetectable, whereas the 18-carbon analog 12-oxo-phytodienoic acid (OPDA), derived from α-linolenic acid (18:3), remained present [1]. This genetic evidence proves that dn-OPDA is derived directly from plastid 16:3 and not via β-oxidation of 18-carbon OPDA [1]. dn-OPDA levels increased dramatically upon wounding in both Arabidopsis and potato leaves, and treatment with micromolar dn-OPDA upregulated its own biosynthetic pathway, confirming its distinct signaling function [1].

dn-OPDA Precursor
Head-to-head
dn-OPDA detected in WT
Undetectable in fad5 mutant
Exclusive 16:3-dependent jasmonate branch
Genetic knockout validation; wounding assay
Jasmonate signaling Hexadecanoid pathway Plant defense hormones

Anti-Bolting Activity of the Monoglyceride Derivative: Functional Superiority over Palmitic Acid Monoglyceride

α-(7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid monoglyceride (16:3-MG) functions as an anti-bolting compound (ABC) in radish (Raphanus sativus) by exerting a dual mechanism: suppression of ent-kaurene oxidase (KO) transcription and enhancement of GA2ox transcription, thereby reducing endogenous gibberellin levels [1]. In a direct comparator experiment, α-palmitic acid monoglyceride (16:0-MG), which possesses only the KO-suppressing activity but lacks the GA2ox-enhancing function, was insufficient to suppress Arabidopsis thaliana growth post-germination, whereas 16:3-MG with dual activity retarded growth [1]. The dual function was demonstrated to be essential for the biological activity of the anti-bolting compound [1].

Monoglyceride Growth Regulation
Head-to-head
16:3-MG: dual transcriptional regulation
16:0-MG: single KO suppression only
Supports plant growth regulation research
Requires MG derivative; free FA alone not active
Plant growth regulation Gibberellin inhibition Structure-activity relationship

Lipoxygenase Regioselectivity: Distinct Hydroperoxide Product Profiles vs. α-Linolenic Acid

Hexadeca-7,10,13-trienoic acid (16:3) exhibits enzyme-specific regioselectivity that differs fundamentally from α-linolenic acid (18:3) oxygenation. Recombinant maize 9-lipoxygenase (ZmLOX3) specifically converted 16:3 into a single product, (7S)-hydroperoxide (100% regioselectivity). Soybean lipoxygenase-1 produced 91% (11S)-hydroperoxide and 6% racemic 14-hydroperoxide from 16:3. In contrast, soybean lipoxygenase-2, which specifically oxidizes linoleate into 13-hydroperoxide, lacked any specificity towards 16:3 and produced a mixture of 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides plus bis-allylic 9-hydroperoxide [1]. The novel (7S)-hydroperoxide product was substantiated by GC-MS, LC-MS/MS, ¹H-NMR, 2D-COSY, and deuterium labeling from [²H₆]16:3 [1].

LOX Regioselectivity
Class-level
Maize 9-LOX: 100% (7S)-HP
Soybean LOX-2: non-specific mix
Substrate-dependent regioselectivity
Deuterated labeling confirms novel products
Oxylipin biosynthesis Lipoxygenase specificity Plant lipid biochemistry

Quantitative Abundance as a Chemotaxonomic Discriminator: 16:3 Content in Ferula tenuisecta vs. α-Linolenic Acid

In the first-ever lipid analysis of Ferula tenuisecta (Apiaceae) aerial parts, hexadeca-7,10,13-trienoic acid (16:3) constituted 13.5% of total leaf fatty acids, while its C18 homolog α-linolenic acid (18:3) constituted 51.7% [1]. The presence of 16:3 at this level confirmed F. tenuisecta as a member of the '16:3 plant' group [1]. In contrast, tropical seagrasses Halophila ovalis and H. ovata showed a lower but diagnostic 16:3 abundance of approximately 5% of total fatty acids, distinguishing them from 18:3 plants that completely lack this fatty acid [2]. Across 468 plant species from 141 botanical families, the presence or absence of 16:3 serves as a definitive marker for the plastidial glycerolipid pathway [3].

Chemotaxonomic Abundance
Cross-study
13.5% of leaf FA
Validated GC-MS benchmark for 16:3 plants
Range ~5% in seagrasses; absent in 18:3 plants
Chemotaxonomy Plant fatty acid profiling 16:3 plant identification

High-Value Application Scenarios for Hexadeca-7,10,13-trienoic Acid (CAS 2271-35-4) Supported by Quantitative Evidence


Plant Jasmonate Signaling Research: Hexadecanoid Pathway-Specific Precursor

Hexadeca-7,10,13-trienoic acid is the sole precursor for the 16-carbon jasmonate dinor-oxo-phytodienoic acid (dn-OPDA), a wound-signaling molecule distinct from the 18-carbon OPDA derived from α-linolenic acid. Genetic evidence from the Arabidopsis fad5 mutant, which lacks 16:3 synthesis, confirms that dn-OPDA production is entirely dependent on this specific fatty acid [1]. Researchers investigating the hexadecanoid branch of jasmonate signaling must procure authentic 16:3, as supplementation with 18:3 cannot reconstitute dn-OPDA biosynthesis. Typical experimental workflows involve exogenous application of the free acid or its methyl ester to fad5 mutant plants, followed by GC-MS quantitation of dn-OPDA and OPDA to establish 'oxylipin signatures' [1].

Chloroplast Lipidomics and 16:3/18:3 Plant Taxonomic Classification

Hexadeca-7,10,13-trienoic acid is the defining biomarker for the '16:3 plant' classification, where its exclusive confinement to the sn-2 position of plastidial MGDG distinguishes species possessing the prokaryotic (plastidial) glycerolipid pathway from '18:3 plants' that rely solely on the eukaryotic pathway [2][3]. Across 468 plant species from 141 botanical families, the presence of 16:3 in leaf MGDG serves as a definitive chemotaxonomic marker [2]. Lipidomics laboratories performing chloroplast membrane profiling require authentic 16:3 as a quantitative GC-MS or LC-MS standard to calibrate retention times and verify peak identity, given that the compound's chromatographic behavior differs from both 18:3 and other 16:3 isomers such as 16:3Δ6,9,12 found in diatoms [4].

Lipoxygenase Enzymology and Oxylipin Biosynthesis Studies

The distinct regioselectivity of plant lipoxygenases toward hexadeca-7,10,13-trienoic acid enables discovery and characterization of hexadecanoid oxylipins. Maize 9-lipoxygenase produces exclusively (7S)-hydroperoxide from 16:3 (100% specificity), while soybean LOX-2, which is specific for 13-hydroperoxide formation from 18:3, shows no regioselectivity with 16:3 [5]. These enzyme-dependent product profiles mean that oxylipin researchers cannot infer 16:3-derived product identities from 18:3 data. Authentic 16:3 substrate is required for in vitro LOX assays with product identification by LC-MS/MS or GC-MS, and deuterated [²H₆]16:3 is particularly valuable for mechanistic isotope-labeling studies of hydroperoxide formation [5].

Biofuel Biocatalysis: Lipase Substrate Screening and Transesterification Optimization

In computational and experimental screening of 161 plant fatty acids for Botrytis cinerea lipase-catalyzed biofuel production, hexadeca-7,10,13-trienoic acid ranked among the top three substrates with a docking affinity of −6.3 kcal/mol and demonstrated stable transition-state binding over 20 ns molecular dynamics simulations [6]. Its binding affinity exceeded that of common saturated fatty acids (palmitic: −5.9 kcal/mol; stearic: −3.7 kcal/mol) [6]. Industrial biotechnology groups developing lipase-based transesterification processes can use 16:3 as a validated substrate for benchmarking enzyme performance and for optimizing reaction conditions, particularly when evaluating non-traditional plant oil feedstocks that contain this fatty acid.

Application
Selection Property
Validation Focus
Plant jasmonate signaling studies
Pathway-specific precursor role
dn-OPDA detection in fad5 mutant complementation
Chloroplast lipidomics & 16:3/18:3 classification
sn-2 positional specificity in MGDG
GC-MS quantitative calibration standard
Lipoxygenase regioselectivity & oxylipin studies
Substrate-dependent regioselectivity
Product identification by LC-MS/MS or deuterated labeling
Lipase-catalyzed transesterification research
Validated lipase binding affinity
Benchmarking substrate performance in MD simulations
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